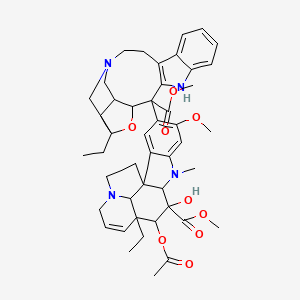

Catharanthamine

Descripción

Propiedades

Número CAS |

78779-58-5 |

|---|---|

Fórmula molecular |

C46H56N4O9 |

Peso molecular |

809 g/mol |

Nombre IUPAC |

methyl 4-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-1-ethyl-2-oxa-6,16-diazapentacyclo[14.3.1.03,18.05,13.07,12]icosa-5(13),7,9,11-tetraene-4-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-23-27-24-49(25-42)19-15-29-28-13-10-11-14-32(28)47-35(29)45(36(27)59-42,40(52)56-6)31-21-30-33(22-34(31)55-5)48(4)38-44(30)17-20-50-18-12-16-43(9-2,37(44)50)39(58-26(3)51)46(38,54)41(53)57-7/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |

Clave InChI |

KMWVJRBQGMUMID-UHFFFAOYSA-N |

SMILES |

CCC12CC3CN(C1)CCC4=C(C(C3O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES canónico |

CCC12CC3CN(C1)CCC4=C(C(C3O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Sinónimos |

catharanthamine |

Origen del producto |

United States |

Biosynthesis of Catharanthamine

Upstream Precursor Pathways

The synthesis of catharanthamine relies on two primary precursors: tryptamine (B22526), an indole (B1671886) alkaloid derived from amino acid metabolism, and secologanin (B1681713), a secoiridoid monoterpene derived from isoprenoid pathways.

Tryptamine Biosynthesis from the Shikimate Pathway

Tryptamine is an indolamine that originates from the essential amino acid tryptophan. Tryptophan itself is synthesized in plants and microorganisms through the shikimate pathway, which converts chorismate into tryptophan via several enzymatic steps wikipedia.orgbiologists.comfrontiersin.orguniprot.org. The final step in tryptophan biosynthesis involves the enzyme tryptophan synthase, which catalyzes the formation of tryptophan from indole and serine wikipedia.org. Once tryptophan is formed, it is converted into tryptamine through the action of tryptophan decarboxylase (TDC), which removes the carboxylic acid group from tryptophan frontiersin.orgwikipedia.org. This conversion is a critical step, as tryptamine serves as the indole-containing precursor for a vast array of indole alkaloids wikipedia.orgwikipedia.orgfrontiersin.orgpnas.orgajol.infofrontiersin.org.

Secologanin Biosynthesis from the Methylerythritol and Iridoid Pathways

Secologanin is a complex secoiridoid monoterpene synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway frontiersin.orgontosight.aibohrium.comhep.com.cnwikipedia.orgnih.govnih.govcsic.es. The MEP pathway, which operates in plastids, converts glyceraldehyde 3-phosphate and pyruvate (B1213749) into the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) csic.esnih.gov. These are then condensed by geranyl diphosphate synthase (GPPS) to form GPP frontiersin.orghep.com.cn.

The biosynthesis of secologanin from GPP involves a series of enzymatic transformations, primarily through the iridoid pathway. This pathway includes several key steps:

The synthesis of secologanin is spatially organized, with initial steps occurring in internal phloem-associated parenchyma (IPAP) cells and later steps, including the conversion to secologanin, taking place in leaf epidermal cells csic.esnih.govoup.comresearchgate.net.

Formation of Strictosidine (B192452): The Central Intermediate

Strictosidine is the pivotal intermediate in the biosynthesis of all monoterpene indole alkaloids, including this compound. Its formation is the first committed step in this pathway.

Condensation of Tryptamine and Secologanin

The formation of strictosidine occurs through a Pictet-Spengler condensation reaction between tryptamine and secologanin wikipedia.orgwikipedia.orgfrontiersin.orgpnas.orgajol.infofrontiersin.orgresearchgate.netacs.orguniprot.orgcore.ac.ukontosight.airesearchgate.netnih.govnih.gov. This reaction involves the nucleophilic attack of the amine group of tryptamine on the aldehyde group of secologanin, followed by cyclization and stereoselective formation of the strictosidine molecule wikipedia.orgwikipedia.orgacs.orguniprot.orgontosight.airesearchgate.netnih.govnih.govacs.org.

Enzymology of Strictosidine Synthase (STR)

The condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (STR), also known as strictosidine synthetase (EC 4.3.3.2) wikipedia.orgwikipedia.orgfrontiersin.orgajol.infouniprot.orgcore.ac.ukontosight.ainih.govacs.orgcjnmcpu.comnih.gov. STR is a critical enzyme that ensures the stereospecific formation of (S)-strictosidine wikipedia.orgacs.orguniprot.orgnih.govnih.govacs.org. The enzyme belongs to the family of lyases and plays a fundamental role in the biosynthesis of the vast majority of indole alkaloids wikipedia.orgcjnmcpu.com. Structural studies of STR have revealed that it acts as a scaffold, concentrating the substrates and orienting them for stereoselective cyclization wikipedia.orgacs.org. Key amino acid residues, such as Glutamate 309, are crucial for its catalytic activity wikipedia.orgnih.govnih.gov. The expression of the STR gene significantly influences the production of downstream alkaloids cjnmcpu.com.

Divergence from Strictosidine to this compound

While the provided outline focuses on the formation of strictosidine, this compound itself is a derivative that arises from further modifications of strictosidine or its immediate downstream products. The pathway from strictosidine to this compound involves several enzymatic steps, including deglycosylation, oxidation, and cyclization reactions, which are beyond the scope of this specific outline but are part of the broader MIA biosynthetic network frontiersin.orgcjnmcpu.com. This compound is specifically derived from the intermediate strictosidine cjnmcpu.com.

Multi-step Enzymatic Reactions

Specific enzymatic reactions and the cascade of enzymes responsible for the de novo synthesis of this compound within Catharanthus roseus have not been extensively detailed in the provided search results. The broader TIA pathway involves key enzymes such as strictosidine synthase (STR) and strictosidine β-D-glucosidase (SGD) researchgate.netnih.govmpg.de, which are critical for the formation of initial intermediates like strictosidine. However, the subsequent steps leading specifically to this compound remain largely uncharacterized in the available data.

Intermediate Compounds in the this compound Branch

The literature does not explicitly list the intermediate compounds involved in the specific biosynthetic branch leading to this compound. Current research predominantly details intermediates in the pathways for Catharanthine (B190766) and Vindoline (B23647), including strictosidine and stemmadenine (B1243487) nih.govmpg.denih.gov. Without a fully mapped pathway for this compound, its specific precursor molecules are not identified in the provided information.

Subcellular and Tissue-Specific Localization of this compound Biosynthesis

Information regarding the precise subcellular localization and tissue-specific accumulation patterns of this compound is sparse. However, existing findings suggest a particular distribution within the plant.

Cell-Type Specificity (e.g., Idioblast and Laticifer Cells)

While studies have extensively documented the localization of Catharanthine and Vindoline within specialized cells such as idioblasts and laticifers in the stem tissue of Catharanthus roseus researchgate.netnih.gov, specific data on this compound's presence in these or other cell types is not detailed in the provided snippets. One mention categorizes this compound as a "leaf-specific bisindole alkaloid" researchgate.net, indicating its presence in leaf tissues, but without specifying particular cell types within these tissues.

Organ-Specific Accumulation Patterns

Based on the available information, this compound has been identified as a "leaf-specific bisindole alkaloid" researchgate.net. This suggests that the primary accumulation of this compound occurs within the leaves of the Catharanthus roseus plant. However, comprehensive studies detailing its distribution across other plant organs, such as roots, stems, or flowers, are not provided.

Enzymology and Gene Regulation of Catharanthamine Biosynthesis

Key Enzymes Involved in the Biosynthetic Pathway

The conversion of the universal MIA precursor, strictosidine (B192452), into catharanthamine is catalyzed by a series of enzymes that perform deglycosylation, oxidation, reduction, and cyclization reactions.

Strictosidine β-D-glucosidase (SGD) is a pivotal enzyme that acts as the gateway to the entire family of over 2,000 MIAs. nih.govresearchgate.net It catalyzes the hydrolysis of the glucose moiety from strictosidine, which is stored in the plant cell's vacuole. researchgate.netnih.govgoogle.com This deglycosylation reaction produces a highly reactive and unstable aglycone intermediate. researchgate.netnih.govnih.gov This intermediate is critical as it spontaneously rearranges to form compounds like cathenamine (B1202132) and 4,21-dehydrogeissoschizine, which are the substrates for subsequent enzymatic reactions leading to various alkaloids. nih.govd-nb.inforesearchgate.net

The activity of SGD is considered a key control point that can influence the direction of the biosynthetic flux towards different alkaloid classes. nih.govjocpr.com The enzyme itself has been isolated and characterized, revealing a high affinity for its substrate, strictosidine. researchgate.netnih.gov Structural studies have identified key amino acid residues essential for its catalytic activity, including Glu-207, Glu-416, and His-161. nih.govresearchgate.net Interestingly, research has also uncovered an alternative splicing variant of the SGD gene that produces a shorter, inactive protein (shSGD). This pseudo-enzyme can interact with active SGD, disrupting its multimeric structure and thereby inhibiting its activity, adding another layer of regulation to the MIA pathway. nih.govoup.com

Following the action of SGD, the pathway to catharanthine (B190766) involves several enzymes, including oxidoreductases and synthases. The unstable aglycone of strictosidine is channeled into the catharanthine/tabersonine (B1681870) branch, which involves multiple enzymatic steps. researchgate.net While the entire pathway has been the subject of intensive research, key enzymes identified include cytochrome P450 monooxygenases, reductases, and hydrolases. researchgate.netnih.gov

Recently, the complete biosynthesis of catharanthine has been reconstituted in yeast, clarifying the roles of several enzymes. nih.gov The pathway from the strictosidine aglycone involves Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), and two reductases (Redox1, Redox2). nih.gov These enzymes work in concert to modify the alkaloid backbone. The final step is catalyzed by Catharanthine Synthase (CS), which cyclizes the intermediate to form catharanthine. nih.gov The involvement of multiple cytochrome P450 enzymes, which require cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5) for their activity, highlights the complexity of the oxidative reactions in this pathway. researchgate.netd-nb.info

Table 1: Key Enzymes in the this compound Biosynthetic Branch

| Enzyme Name | Abbreviation | Function |

| Strictosidine β-D-Glucosidase | SGD | Catalyzes the deglycosylation of strictosidine to form a reactive aglycone. nih.govnih.govnih.gov |

| Geissoschizine Synthase | GS | Converts the strictosidine aglycone into downstream intermediates. nih.gov |

| Geissoschizine Oxidase | GO | A cytochrome P450 enzyme involved in the oxidation of geissoschizine. nih.govscispace.com |

| Reductase 1 / Reductase 2 | Redox1 / Redox2 | Oxidoreductases that participate in the modification of the alkaloid scaffold. nih.gov |

| Catharanthine Synthase | CS | Catalyzes the final cyclization step to form catharanthine. nih.gov |

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes encoding biosynthetic enzymes is tightly controlled by a complex network of transcription factors, which respond to developmental cues and environmental signals, such as jasmonate elicitation. nih.govnih.gov

Significant progress has been made in identifying the genes responsible for this compound biosynthesis in C. roseus. nih.govnih.gov Early work focused on cloning key genes like Strictosidine Synthase (STR) and Tryptophan Decarboxylase (TDC). The gene for SGD was subsequently isolated based on homology to other plant β-glucosidases and was shown to be a single-copy gene whose expression is induced by methyl jasmonate, similar to other upstream TIA pathway genes. nih.govresearchgate.net

More recent genome mining approaches have led to the identification of biosynthetic gene clusters (BGCs), where genes for a specific metabolic pathway are physically located near each other on the chromosome. nih.govnih.gov In C. roseus, genes like STR and SGD have been found in such clusters. biorxiv.org The complete set of genes for the catharanthine branch, including GS, GO, Redox1, Redox2, and CS, have been identified and functionally characterized through their expression in heterologous systems like yeast. nih.gov

A number of transcription factors have been identified as key regulators of the MIA pathway. The APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF) family is particularly important. ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein 3) is a well-characterized jasmonate-responsive transcription factor that acts as a key regulator. nih.govresearchgate.net Overexpression of ORCA3 in C. roseus plants leads to the upregulation of several biosynthetic genes, including TDC and STR, resulting in a significant increase in the accumulation of catharanthine, vindoline (B23647), and strictosidine. nih.govnih.govplos.org

Another AP2/ERF transcription factor, CrERF5, has been identified as a positive regulator of the MIA pathway. nih.govfrontiersin.org Transient overexpression of CrERF5 in C. roseus petals led to a significant increase in the expression of key biosynthetic genes and a corresponding enhancement in the levels of catharanthine and other alkaloids. nih.govfrontiersin.orgresearchgate.net Conversely, silencing CrERF5 resulted in decreased gene expression and alkaloid content. frontiersin.orgresearchgate.net These transcription factors respond to both ethylene and jasmonate signals, integrating hormonal cues to modulate alkaloid production. nih.govfrontiersin.org

Table 2: Impact of Transcription Factor Overexpression on this compound Pathway

| Transcription Factor | Gene Family | Effect on Gene Expression | Effect on Alkaloid Accumulation |

| ORCA3 | AP2/ERF | Induces transcripts of AS, TDC, STR, and D4H. nih.govnih.gov | Significantly increases accumulation of catharanthine, vindoline, and strictosidine. nih.govnih.gov |

| CrERF5 | AP2/ERF | Increases expression of key genes in upstream and downstream MIA pathways. nih.govfrontiersin.org | Strongly enhances the content of catharanthine, vindoline, and anhydrovinblastine. nih.govfrontiersin.org |

The organization of biosynthetic genes within the genome plays a crucial role in their coordinated regulation. In many microorganisms and a growing number of plants, genes for a metabolic pathway are physically grouped into biosynthetic gene clusters (BGCs). youtube.com This clustering is thought to facilitate the co-regulation of genes, ensuring that all necessary enzymes are produced simultaneously.

In C. roseus, evidence for such clustering is emerging. Mining of the plant's genome has revealed that some MIA pathway genes are located in close proximity. nih.govnih.govbiorxiv.org For example, new paralogs of MIA biosynthetic genes have been identified within a cluster containing Strictosidine Synthase (STR) and Tryptophan Decarboxylase (TDC). biorxiv.org Furthermore, advanced techniques are revealing the three-dimensional organization of the genome. Chromatin interaction data has shown that MIA pathway genes can be located within the same topologically associated domain (TAD), even if they are not linearly adjacent. biorxiv.org This spatial proximity within the nucleus, facilitated by chromatin loops, can bring genes and their regulatory elements (like enhancers and promoters) into close contact, enabling efficient and coordinated transcriptional activation by transcription factors. nih.govnih.gov The study of chromatin accessibility has also helped to identify cell-type-specific regulatory elements that control the unique expression patterns of MIA genes in different tissues. nih.gov

Post-Translational Regulation of Enzymes

The biosynthesis of this compound, a prominent monoterpenoid indole (B1671886) alkaloid (MIA), is a complex process orchestrated by a series of enzymes. Beyond transcriptional control, the catalytic activity of these enzymes is fine-tuned through post-translational modifications (PTMs). These modifications, which occur after the synthesis of the polypeptide chain, play a crucial role in modulating enzyme function, stability, and subcellular localization, thereby providing a dynamic and rapid means to regulate the metabolic flux towards this compound and other MIAs. Key PTMs identified in the broader terpenoid indole alkaloid (TIA) pathway include phosphorylation and glycosylation, with emerging evidence for other regulatory mechanisms such as light-dependent modifications.

Phosphorylation

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to specific amino acid residues, is a widespread mechanism for regulating enzyme activity in response to both internal developmental cues and external stimuli. In the context of TIA biosynthesis in Catharanthus roseus, several lines of evidence point to the critical role of phosphorylation in controlling the pathway. uky.edu

Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce extracellular signals into intracellular responses, often culminating in the phosphorylation of target proteins, including enzymes and transcription factors. uky.edu Research has identified multiple MAPK cascades that regulate different branches of the TIA pathway. uky.eduuky.edu

Of particular relevance to this compound synthesis is a specific MAPK cascade composed of CrMAPKK1 and CrMAPK20. This cascade has been shown to act as a negative regulator of the indole branch of the TIA pathway. uky.eduuky.edu Overexpression of CrMAPK20 in C. roseus hairy roots leads to the repression of genes that are under the control of the transcription factors CrMYC2 and ORCAs, resulting in a notable decrease in the accumulation of this compound. uky.eduuky.edu This indicates that the phosphorylation events mediated by this MAPK cascade can effectively downregulate the metabolic flow towards this compound.

While the direct enzyme targets of this MAPK cascade are still a subject of ongoing research, the sensitivity of the induction of Strictosidine Synthase (STR) expression to protein kinase inhibitors suggests that phosphorylation is a key step in the signal transduction pathway that activates the transcription factors responsible for upregulating TIA biosynthetic genes.

Glycosylation

Glycosylation, the enzymatic attachment of glycans (carbohydrates) to proteins, is another significant post-translational modification that influences the properties and functions of enzymes in the TIA pathway. This modification can affect protein folding, stability, and catalytic activity.

A prime example of glycosylation in this pathway is seen in Strictosidine Synthase (STR), a pivotal enzyme that catalyzes the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the common precursor for all MIAs. Studies have revealed that STR exists in multiple isoforms within C. roseus, all of which are glycoproteins. This suggests that glycosylation is essential for the proper structure and function of this key enzyme.

Furthermore, research on other enzymes in related alkaloid biosynthetic pathways underscores the importance of N-glycosylation for the proper folding and maturation of functional proteins. nih.gov For instance, O-acetylstemmadenine oxidase (ASO), a flavoprotein oxygenase, is dependent on the eukaryotic glycosylation pathway for its activity. nih.gov

Light-Mediated Regulation

Light is a crucial environmental factor that influences many aspects of plant growth and development, including secondary metabolism. In the biosynthesis of vindoline, the co-precursor with this compound for the production of the anticancer drugs vinblastine (B1199706) and vincristine (B1662923), light plays a significant regulatory role that appears to be mediated, at least in part, by post-translational modifications.

The enzymes Desacetoxyvindoline 4-hydroxylase (D4H) and Deacetylvindoline 4-O-acetyltransferase (DAT), which catalyze the final steps of vindoline biosynthesis, are subject to light-dependent regulation. nih.govnih.govresearchgate.net Evidence suggests that the activation of D4H by light may involve an as-yet-unidentified post-translational modification. nih.gov This is supported by the observation of different major isoforms of the D4H protein in etiolated (dark-grown) seedlings compared to light-grown seedlings, which exhibit different isoelectric points. nih.gov This light-mediated activation provides a mechanism to control the production of vindoline, which in turn can influence the availability of precursors for the synthesis of dimeric alkaloids like vinblastine. The induction of DAT activity by light has also been shown to involve phytochrome. nih.gov

Protein-Protein Interactions

Table 1: Summary of Post-Translational Regulation of Enzymes in Terpenoid Indole Alkaloid Biosynthesis

| Enzyme/Regulatory Protein | Post-Translational Modification | Regulatory Effect |

| MAPK Cascade (CrMAPKK1, CrMAPK20) | Phosphorylation | Negatively regulates the indole branch of the TIA pathway, leading to reduced this compound accumulation. uky.eduuky.edu |

| Strictosidine Synthase (STR) | Glycosylation | Exists as multiple glycoprotein (B1211001) isoforms, suggesting glycosylation is crucial for its structure and function. |

| O-acetylstemmadenine oxidase (ASO) | N-glycosylation | Required for proper folding and maturation into a functional protein. nih.gov |

| Desacetoxyvindoline 4-hydroxylase (D4H) | Undetermined (Light-mediated) | Light-dependent activation, likely involving a post-translational modification, leading to different isoforms. nih.gov |

| Deacetylvindoline 4-O-acetyltransferase (DAT) | Undetermined (Light-mediated) | Light-induced activity, mediated by phytochrome. nih.gov |

| Loganic acid O-methyltransferase | Homodimerization | Forms homodimers in the cytosol. |

| Tryptophan decarboxylase | Homodimerization | Forms homodimers in the cytosol. |

Omics Approaches in Catharanthamine Research

Transcriptomics for Gene Discovery and Expression Profiling

Transcriptomics, the study of the entire set of RNA transcripts produced by an organism, offers a powerful lens through which to identify genes involved in secondary metabolite biosynthesis and to understand their expression patterns. Deep transcriptome sequencing of C. roseus has been instrumental in discovering genes encoding enzymes critical for MIA production.

Analysis of gene expression across different plant tissues and cell cultures reveals tissue-specific regulation of metabolic pathways. In C. roseus, transcriptomic studies have highlighted that genes involved in the biosynthesis of MIAs, including those upstream of Catharanthamine, are predominantly expressed in aerial tissues like leaves, with roots also showing significant activity nih.govnih.gov. For instance, studies have identified specific response regulators whose expression is tissue-specific or modulated by plant hormones in C. roseus cell cultures, suggesting their role in regulating alkaloid production nih.gov.

Furthermore, investigations into the role of DNA methylation have revealed its correlation with differential gene expression in plant tissues, impacting the accumulation of MIAs. Genes encoding critical enzymes in the MIA pathway, such as 8HGO, SLS, and T16H, have been found to be differentially methylated and expressed, correlating with tissue-specific MIA accumulation mdpi.com. This suggests that epigenetic modifications play a role in fine-tuning gene expression for alkaloid biosynthesis.

Table 1: Differential Gene Expression in Catharanthus roseus

| Gene/Regulator | Tissue/Cell Culture | Condition/Treatment | Observed Expression Change | Reference |

| MIA Biosynthesis Genes | Leaves, Roots | - | Primarily aerial tissues; roots also active | nih.govnih.gov |

| CrRR2 | Various Organs | - | Not expressed | nih.gov |

| CrRR3 | Roots | - | Root-specific | nih.gov |

| CrRR3 | Suspension Cells | Trans-zeatin | Transiently up-regulated | nih.gov |

| MIA Pathway Genes (e.g., 8HGO, SLS, T16H) | Various Tissues | - | Differentially expressed; correlated with MIA accumulation | mdpi.com |

Transcriptomic data analysis also facilitates the discovery of novel regulatory elements, such as transcription factors (TFs) and microRNAs (miRNAs), that control gene expression networks. In C. roseus, in silico analysis of transcriptomes has identified a substantial number of transcription factor-encoding genes nih.gov. These TFs are crucial for orchestrating the complex transcriptional programs that govern secondary metabolism. For example, MYB and bHLH transcription factors have been identified as significantly correlated with variations in flavonoid accumulation, indicating their regulatory roles in plant specialized metabolism mdpi.com. Understanding these regulatory molecules is key to manipulating gene expression for improved alkaloid production.

Proteomics for Enzyme Identification and Localization

Proteomics offers a complementary approach by studying the entire set of proteins within a cell or tissue. It is vital for identifying enzymes involved in this compound biosynthesis, quantifying their abundance, and determining their precise cellular locations, which is crucial for understanding pathway regulation and efficiency.

Exposure of plants to elicitors, such as methyl jasmonate or ethylene (B1197577), can trigger defense responses and modulate secondary metabolite production. Proteomic studies can identify changes in protein abundance in response to these stimuli, revealing enzymes that are upregulated or downregulated, thereby impacting this compound levels. For instance, while not specific to this compound, studies have shown that elicitors can lead to differential protein abundance in secondary metabolism pathways, with some proteins showing elevated ubiquitination levels in response to PAMP elicitors frontiersin.org. In C. roseus, specific elicitors like ethylene have been shown to induce catharanthine (B190766) accumulation in certain culture types nih.gov, implying corresponding changes in the abundance or activity of key biosynthetic enzymes. Quantitative proteomics methods, often employing mass spectrometry, are used to detect these changes in protein levels mdpi.comrsc.org.

The subcellular localization of enzymes is critical for metabolic pathway efficiency and regulation. Enzymes involved in complex biosynthetic pathways are often compartmentalized within specific organelles, such as the chloroplast, cytosol, or vacuole, to optimize substrate availability and prevent unwanted reactions numberanalytics.complos.org. While specific localization data for this compound biosynthetic enzymes are still being elucidated, studies on related pathways, like carotenoid biosynthesis, demonstrate that enzymes are targeted to specific plastid subcompartments nih.govnih.gov. Similarly, glycosylation enzymes have been shown to be localized within the Golgi apparatus, with specific proteins regulating their compartmentalization embopress.org. Identifying the cellular compartments where enzymes responsible for this compound synthesis reside is essential for understanding the spatial organization of the pathway and for potential metabolic engineering efforts.

Metabolomics for Pathway Elucidation and Accumulation Studies

Metabolomics provides a snapshot of the low-molecular-weight metabolites present in a biological system, offering direct insights into metabolic pathways and their regulation. By profiling the metabolome, researchers can identify intermediates, end products, and their accumulation patterns, which is crucial for elucidating the complete biosynthetic route of this compound.

NMR and Mass Spectrometry (MS) are the primary analytical techniques employed in metabolomics frontiersin.org. Targeted metabolomics approaches, using techniques like UPLC-ESI-QTOF-MS, have been successfully applied to study the enrichment of vinca (B1221190) alkaloids and related metabolites in C. roseus researchgate.net. These studies help in identifying and quantifying specific metabolites, providing data on pathway flux and accumulation rates under different conditions researchgate.netnih.gov. Integrated metabolomics and transcriptomics studies have also been used to understand the biosynthesis of other secondary metabolites in C. roseus, such as anthocyanins, by correlating metabolite levels with gene expression patterns mdpi.com. This integrated approach is vital for a comprehensive understanding of metabolic networks and for identifying bottlenecks or regulatory points in the this compound pathway nih.govfrontiersin.orgresearchgate.net.

Table 2: Key Metabolites and Pathways Studied in Catharanthus roseus via Metabolomics

| Metabolite/Pathway Class | Analytical Technique | Key Findings/Relevance | Reference |

| Vinca Alkaloids & Related Metabolites | UPLC-ESI-QTOF-MS | Screening of 64 metabolites; study of enrichment | researchgate.net |

| Monoterpene Indole (B1671886) Alkaloids (MIAs) | NMR, MS | Pathway elucidation, stress responses, carbon flux diversion | researchgate.net |

| Anthocyanins | Metabolomics, Transcriptomics | Identification of differentially accumulated anthocyanins; correlation with gene expression | mdpi.com |

| Flavonoids | Metabolomics | Identification of 39 differential accumulated flavonoids | mdpi.com |

Qualitative and Quantitative Profiling of this compound and Precursors

Metabolomic profiling, employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is fundamental to identifying and quantifying this compound and its associated biosynthetic precursors within Catharanthus roseus. These methods allow for the comprehensive analysis of the plant's metabolic landscape, revealing the presence and relative or absolute amounts of various terpenoid indole alkaloids (TIAs) and their upstream intermediates.

Research utilizing LC-MS/MS has successfully identified and quantified key alkaloids, including vinblastine (B1199706), vindoline (B23647), ajmalicine, and catharanthine, along with precursors like strictosidine (B192452) and loganin (B1675030) hep.com.cnnih.govresearchgate.netuniversiteitleiden.nlmdpi.com. For instance, LC-IT-MS has been employed to determine precursor ions and product ions for the quantification of these compounds, demonstrating high selectivity and sensitivity nih.gov. Studies involving genetic modifications, such as the overexpression of ORCA3 and G10H genes in C. roseus, have revealed significant increases in monomeric indole alkaloids, including vindoline and catharanthine, when compared to control lines plos.org. NMR-based metabolomics has also confirmed these higher accumulations and has been instrumental in identifying changes in primary metabolites like amino acids, organic acids, and sugars, suggesting a broader metabolic reprogramming alongside enhanced TIA biosynthesis hep.com.cnplos.org.

Quantitative analysis has provided specific data on alkaloid accumulation. For example, vindoline levels in transgenic C. roseus lines overexpressing ORCA3 (OR lines) or both ORCA3 and G10H (GO lines) were reported to range from 0.78–2.83 mg g⁻¹ dry weight (DW) and 1.25–3.00 mg g⁻¹ DW, respectively, significantly higher than the approximately 0.70 mg g⁻¹ DW observed in control lines plos.org. Such detailed quantitative data is crucial for understanding the impact of genetic or environmental manipulations on alkaloid yields.

Table 1: Vindoline Accumulation in Transgenic Catharanthus roseus Lines

| Line Type | Vindoline Accumulation (mg g⁻¹ DW) | Source |

| Control | ~0.70 | plos.org |

| OR | 0.78–2.83 | plos.org |

| GO | 1.25–3.00 | plos.org |

Note: OR lines overexpress ORCA3; GO lines co-overexpress G10H and ORCA3.

Spatial and Temporal Metabolite Distribution

Understanding the spatial and temporal distribution of this compound and its related metabolites within the C. roseus plant is vital for elucidating its biosynthesis, transport, and accumulation patterns. Metabolomics, coupled with imaging techniques or organ-specific sampling, provides this insight.

Research indicates that the accumulation of TIAs and their precursors varies significantly across different plant organs universiteitleiden.nl. Leaves and flowers tend to accumulate higher concentrations of vindoline, catharanthine, and anhydrovinblastine, whereas roots show higher levels of ajmalicine, vindolinine, and serpentine (B99607) universiteitleiden.nl. Furthermore, temporal studies focusing on leaf development have shown that as leaves age, the levels of monoindole alkaloids generally decrease, while bisindole alkaloid accumulation increases universiteitleiden.nl. Specific leaf layers also exhibit distinct metabolic profiles, with upper leaves having higher monoindole alkaloid levels, lower leaves accumulating more precursors, and middle leaves showing higher bisindole alkaloid concentrations universiteitleiden.nl.

Cell-specific localization studies using imaging mass spectrometry (IMS) have begun to map the distribution of key alkaloids within tissues. For instance, in C. roseus stem tissue, catharanthine (m/z 337.19) has been detected primarily within the Inner Cortex (IC) and Laticifer Cells (LC) nihonika.co.jp. These findings highlight the compartmentalization of alkaloid biosynthesis and storage, which is critical for understanding pathway regulation and potential strategies for metabolic engineering.

Fluxomics Studies in Catharanthus roseus

Fluxomics, which studies the flow of metabolites through biochemical pathways, offers a dynamic perspective on alkaloid biosynthesis. While direct fluxomic studies specifically detailing this compound synthesis are not extensively detailed in the provided search results, the application of flux analysis methodologies in C. roseus research is acknowledged as a crucial approach for understanding the TIA pathway.

NMR-based metabolomics, particularly when combined with stable isotope labeling (e.g., ¹³C labeling), enables the tracing of metabolic intermediates and the quantification of flux rates through specific biosynthetic steps hep.com.cnuniversiteitleiden.nl. These studies are essential for unraveling the intricate regulatory mechanisms governing the TIA pathway and identifying rate-limiting steps or bottlenecks. The ability to resolve isotopologues is particularly important in fluxomics, as it minimizes spectral coelutions and ensures accurate data interpretation lcms.cz. By analyzing the diversion of carbon fluxes, researchers aim to gain a systems-level understanding of TIA biosynthesis, which is directly applicable to optimizing the production of compounds like this compound hep.com.cn.

Compound List:

Ajmalicine

Anhydrovinblastine

this compound

Catharanthine

Cathavolinine

Loganin

Perivine

Serpentine

Strictosidine

Tryptophan

Vinblastine

Vindoline

Vindolidine

Vindorosine

Vingramine

Vinleurosine

Biotechnological and Metabolic Engineering Strategies for Catharanthamine Production

Plant Cell and Tissue Culture Systems

Plant cell and tissue cultures provide a controlled environment for metabolite production, circumventing limitations associated with whole-plant cultivation, such as seasonal variations and pathogen susceptibility.

Optimization of Cell Suspension Cultures

Cell suspension cultures of C. roseus have been extensively studied to optimize conditions for alkaloid biosynthesis. Factors such as media composition, plant growth regulators, pH, temperature, and aeration play critical roles. Studies have shown that specific media formulations, like Murashige and Skoog (MS) medium, supplemented with optimized levels of auxins (e.g., 2,4-D) and cytokinins (e.g., BAP, KN), can promote cell growth and alkaloid accumulation iau.ir. For instance, a combination of 2.5 mg/L 2,4-D and 2 mg/L BAP was found to be suitable for suspension cell culture and callus production iau.ir. Furthermore, manipulating nutrient levels, such as increasing nitrogen and phosphate (B84403) concentrations, can enhance biomass and total alkaloid yield, with optimal results often observed at a pH of approximately 5.8 cabidigitallibrary.org. Precursor feeding, particularly with tryptophan, has also been shown to significantly boost catharanthine (B190766) content in cell aggregate cultures, with optimal growth and catharanthine content observed around day 14 of culture easychair.org.

Hairy Root Cultures for Catharanthamine Biosynthesis

Hairy root cultures, induced by Agrobacterium rhizogenes, are a robust system for secondary metabolite production due to their genetic and metabolic stability, rapid growth, and hormone-independent cultivation pakbs.orgresearchgate.netnih.govplos.org. These cultures mimic the biosynthetic capacity of plant roots and can accumulate phytochemicals at higher levels than undifferentiated cell cultures plos.org. Studies have successfully established C. roseus hairy root lines using A. rhizogenes strains, demonstrating their potential for producing catharanthine, ajmalicine, and serpentine (B99607) pakbs.orgresearchgate.netnih.gov. For example, transformation of leaf explants with the A4 strain of A. rhizogenes led to enhanced hairy root formation and increased production of vinblastine (B1199706) and vincristine (B1662923) precursors pakbs.org. Optimization of cultivation time and Agrobacterium strain can lead to higher yields of these valuable compounds pakbs.orgresearchgate.net.

Elicitation Strategies (Biotic and Abiotic) for Enhanced Production

Elicitation involves exposing plant cell cultures to biotic (e.g., fungal extracts, yeast extract) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metal salts, UV light) stress factors to stimulate defense responses and enhance secondary metabolite production researchgate.netjmp.ir. Methyl jasmonate (MeJA) is a well-established elicitor that significantly increases the production of catharanthine and other indole (B1671886) alkaloids in C. roseus cell cultures researchgate.netekb.egnih.govnih.govresearchgate.net. For instance, MeJA treatment (100 µM) can lead to a substantial increase in catharanthine accumulation ekb.egnih.gov. Combined elicitor treatments, such as malate (B86768) and sodium alginate, have also shown synergistic effects, resulting in higher catharanthine yields (e.g., 26 mg/L) nih.gov. Similarly, abiotic factors like specific light wavelengths (e.g., red LED light) and plasma-activated water have demonstrated potential in enhancing vindoline (B23647) and catharanthine production in C. roseus plos.org.

Genetic and Metabolic Engineering of Catharanthus roseus

Genetic and metabolic engineering aims to directly modify the plant's metabolic pathways or regulatory networks to boost this compound production.

Overexpression or Silencing of Biosynthetic Genes

Targeting specific genes involved in the this compound biosynthesis pathway is a key strategy. This compound is a direct precursor to vinblastine and vincristine, formed through the coupling with vindoline. Genes encoding enzymes in the upstream pathways, such as geraniol (B1671447) 10-hydroxylase (G10H), strictosidine (B192452) synthase (STR), and tryptophan decarboxylase (TDC), are critical targets plos.orgfrontiersin.orgacademicjournals.orgnih.gov. Overexpression of genes like G10H, which is involved in the terpene moiety synthesis, has been shown to elevate monomeric and dimeric MIAs, including catharanthine and vindoline frontiersin.org. Similarly, enhancing the expression of genes like AS (strictosidine synthase) and STR has been linked to increased accumulation of catharanthine plos.org. Conversely, gene silencing techniques, such as virus-induced gene silencing (VIGS), can be used to elucidate gene function and potentially redirect metabolic flux by downregulating competing pathways or negative regulators nih.govnih.gov.

Manipulation of Regulatory Genes and Transcription Factors

The biosynthesis of MIAs in C. roseus is tightly regulated by a complex network of transcription factors (TFs). Manipulating these regulators can have a profound impact on this compound production. Key TFs identified include the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) family and MYC transcription factors plos.orgnih.govfrontiersin.orgnih.govmdpi.compomics.comresearchgate.net. Overexpression of ORCA3, a known regulator induced by jasmonates, has been shown to increase the accumulation of catharanthine and vindoline plos.orgnih.gov. Co-overexpression of ORCA3 with G10H further enhanced monomeric alkaloid accumulation plos.orgnih.gov. The MYC transcription factor CrMYC1 has also been identified as a key regulator, with its overexpression leading to increased yields of catharanthine, vinblastine, and vincristine pomics.com. Furthermore, other TF families, such as NAC and Lateral Organ Boundaries Domain (LBD) proteins, are being investigated for their roles in regulating MIA biosynthesis, with some showing positive correlations with iridoid biosynthetic genes and catharanthine accumulation mdpi.comfrontiersin.org.

Chemical Synthesis and Derivatization in Research

Total Synthesis Approaches (Conceptual/Historical)

A review of scientific databases indicates that a dedicated total synthesis of catharanthamine has not been reported to date. The initial characterization of this compound in 1981 was based on material isolated from its natural source, Catharanthus roseus, and its structure was determined through spectroscopic methods such as UV, IR, NMR, and mass spectrometry. acs.org

Conceptually, the total synthesis of a complex bisindole alkaloid like this compound would present substantial challenges, similar to those encountered in the synthesis of related compounds like vinblastine (B1199706). Key hurdles would include:

Stereocontrolled Construction: The molecule contains numerous stereocenters that would need to be precisely controlled.

Indole (B1671886) and Dihydroindole Moieties: The synthesis would require the assembly of both the indole (velbanamine-type) and dihydroindole (vindoline-type) portions of the molecule.

Inter-unit Linkage: The crucial step would be the formation of the bond connecting the two monomeric alkaloid precursors with the correct regiochemistry and stereochemistry.

While numerous successful total syntheses of the monomeric precursor catharanthine (B190766) have been developed, and elegant strategies exist for coupling catharanthine with vindoline (B23647) to form vinblastine, these methodologies have not been explicitly adapted and reported for the de novo synthesis of this compound. researchgate.netnih.govvtt.fi The lack of a reported total synthesis suggests that this compound has not been a primary target for synthetic chemists, likely due to its low natural abundance and a research focus on more prevalent or therapeutically established members of the vinca (B1221190) alkaloid family.

Semisynthesis and Chemoenzymatic Transformations

There is no specific information available in the scientific literature detailing the semisynthesis or chemoenzymatic transformation of this compound. Semisynthesis, which involves the chemical modification of a naturally isolated precursor, is a common strategy for producing analogs of complex natural products. vtt.fimdpi.com Similarly, chemoenzymatic methods, which combine chemical reactions with the high selectivity of biological catalysts like enzymes, offer powerful tools for targeted molecular modifications. nih.gov

These approaches are widely used to:

Introduce novel functional groups.

Alter pharmacokinetic or pharmacodynamic properties.

Create derivatives for structure-activity relationship (SAR) studies.

While extensive research has been conducted on the semisynthesis of related vinca alkaloids to produce anticancer drugs like vinorelbine (B1196246) and vinflunine (B192657) from precursors such as anhydrovinblastine, this body of work does not extend to this compound. vtt.fi The application of enzymatic transformations, a growing field for the late-stage functionalization of complex molecules, has also not been reported for this specific compound. mdpi.com The absence of such studies indicates a significant gap in the exploration of this compound's chemical and biological potential through derivatization.

This compound as a Chemical Scaffold for Research Analogues

The use of natural products as chemical scaffolds is a foundational strategy in drug discovery, providing biologically relevant and structurally complex starting points for creating libraries of new compounds. taylorandfrancis.com This approach leverages the inherent "drug-like" properties of natural products to explore novel chemical space and identify new therapeutic leads. nih.gov

However, based on available literature, this compound has not been utilized as a chemical scaffold for the systematic generation of research analogues. The process of derivatization, where a core structure is chemically modified, is essential for this purpose. jfda-online.comlibretexts.org No studies have been published that describe the derivatization of the this compound molecule to create a series of related compounds for biological screening or mechanistic studies. Research in this area has remained focused on its more abundant and clinically utilized relatives.

Analytical Methodologies for Catharanthamine Research

Chromatography-Mass Spectrometry Techniques (GC-MS, LC-MS)

Chromatography coupled with mass spectrometry is indispensable for the separation and identification of Catharanthamine from the intricate mixture of alkaloids present in its natural source, Catharanthus roseus.

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the analysis of indole (B1671886) alkaloids from C. roseus extracts. notulaebotanicae.ronotulaebotanicae.roresearchgate.net This technique separates volatile or derivatized compounds, which are then ionized and detected by mass spectrometry. Analysis of C. roseus extracts has successfully identified numerous alkaloids, demonstrating the utility of GC-MS in profiling the chemical constituents of the plant. notulaebotanicae.roresearchgate.net The method can be applied to analyze alkaloid mixtures without the need for derivatization. notulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more common and powerful technique for analyzing non-volatile and thermally sensitive molecules like this compound. LC-MS methods, particularly those using electrospray ionization (ESI), have been developed for the simultaneous determination and quantification of various C. roseus alkaloids. nih.govresearchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used to separate the compounds, which are then introduced into the mass spectrometer for detection. nih.govresearchhub.com Off-line ESI-MS/MS profiling has been used to monitor fractions from other separation techniques, like high-performance countercurrent chromatography (HPCCC), to locate target indole alkaloid dimers, including this compound. nih.gov

A key advantage of LC-MS is its high sensitivity and selectivity, allowing for the identification of compounds based on both their retention time and their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

Table 1: Selected LC-MS Parameters for Analysis of Related Indole Alkaloids This table presents typical parameters used for the analysis of this compound's monomeric precursors, which are indicative of the methods applied for the dimer.

| Parameter | Description |

|---|---|

| Chromatography Column | C18 (2.1 × 50 mm, 3.5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode nih.govnih.gov |

| Detection Mode | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

| Precursor Ion (m/z) | For Catharanthine (B190766): 337 researchgate.net |

| Product Ion (m/z) | For Catharanthine: 144 researchgate.net |

Imaging Mass Spectrometry (MS) for Spatial Localization

Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for labeling. researchmap.jpnih.govcolumbia.edu In the context of this compound research, IMS has been instrumental in mapping the localization of its precursor alkaloids within Catharanthus roseus tissues. researchmap.jpnih.gov

The methodology involves coating a thin section of plant tissue (e.g., a stem or leaf) with a matrix that facilitates ionization, followed by systematic analysis across the surface with a laser or ion beam. researchgate.net This generates a mass spectrum for each pixel, creating a molecular map of the tissue. columbia.edu Studies using IMS on C. roseus stems have revealed that terpenoid indole alkaloids (TIAs) are not uniformly distributed but are specifically localized in certain cell types, namely idioblast and laticifer cells. nih.govresearchgate.net This technique provides crucial insights into the metabolic pathways and storage mechanisms of these complex natural products. nih.govnih.gov

Single-Cell Mass Spectrometry for Cell-Specific Analysis

To achieve an even higher level of spatial resolution, single-cell mass spectrometry (scMS) has been developed and applied to the study of natural product biosynthesis in C. roseus. nih.govnih.gov This cutting-edge technique allows for the definitive identification and quantification of metabolites in individual plant cells. nih.govnih.gov

The workflow typically involves the following steps:

Protoplast Isolation: Plant cell walls are enzymatically removed to release individual protoplasts from tissues like leaves, roots, or petals. nih.gov

Cell Selection: Individual cells are imaged and picked using a high-precision robot. nih.govresearchhub.com

Analysis: The contents of a single cell are transferred to a well plate, lysed, and analyzed by a highly sensitive LC-MS system. nih.gov

This approach has successfully quantified alkaloids in individual cells, revealing that compounds like the precursor catharanthine can accumulate to very high concentrations (up to 100 mM) in specific cells. nih.govresearchgate.net scMS provides an unprecedentedly resolved picture of how natural product biosynthesis is partitioned among different cell types, which is information that cannot be gleaned from bulk tissue analysis alone. nih.govresearchgate.net

Table 2: Key Findings from Single-Cell MS in C. roseus

| Finding | Significance | Source |

|---|---|---|

| High Alkaloid Concentration | Catharanthine and vindoline (B23647) found in concentrations up to 100 mM and 50 mM, respectively, in individual idioblast and laticifer cells. | researchgate.net |

| Cell-Specific Accumulation | TIAs, including catharanthine and strictosidine (B192452), were specifically detected in idioblast and laticifer cells of the stem. | nih.govresearchgate.net |

| Highly Resolved Biosynthesis | scMS, combined with other omics data, clarifies the logistics of complex biosynthetic pathways at a single-cell level. | nih.govresearchgate.net |

| Tissue-Specific Patterns | Identical natural products show substantially different patterns of cell-type localization in different tissues (leaf, root, petal). | nih.govnih.gov |

Advanced Spectroscopic Methods in Structural Elucidation (Conceptual)

While mass spectrometry is excellent for determining molecular weight and formula, the definitive structural elucidation of a novel or complex molecule like this compound relies on a combination of advanced spectroscopic methods. eurekaselect.comnih.gov These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. eurekaselect.comjchps.com

1D NMR ( 1**H and **13C): Provides information about the chemical environment of hydrogen and carbon atoms, revealing the types of functional groups present. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the carbon skeleton and the placement of substituents. For a complex, dimeric structure like this compound, 2D NMR would be essential to determine how the two monomeric units are linked. nih.gov

Other Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies. eurekaselect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule, which is characteristic of the indole rings in this compound's precursors. nih.gov

Conceptually, the structural elucidation of this compound would involve isolating a pure sample using chromatographic techniques (e.g., HPLC, HPCCC) and then subjecting it to a battery of these spectroscopic analyses. nih.goveurekaselect.com High-resolution mass spectrometry would first establish the molecular formula. nih.gov Subsequently, comprehensive 1D and 2D NMR experiments would be performed to assemble the complete bonding framework and determine the relative stereochemistry of the molecule.

Future Perspectives in Catharanthamine Academic Research

Unraveling Remaining Biosynthetic Gaps

Despite decades of research, the complete elucidation of the catharanthamine biosynthetic pathway remains a challenge. The pathway is a complex network of enzymatic reactions that are spatially and temporally regulated across different cell types and subcellular compartments within Catharanthus roseus nih.govmicrobiologyjournal.org. Future research will be directed towards identifying the missing links in this intricate puzzle.

Key areas of focus will include:

Identification of Transport Proteins: The biosynthesis of this compound involves the movement of intermediates between the cytoplasm, vacuole, and other organelles. researchgate.net The identification and characterization of the transporters responsible for shuttling these molecules across cellular membranes are crucial for a complete understanding of the pathway's regulation.

Elucidation of Late Biosynthetic Steps: While the early steps of MIA biosynthesis are well-characterized, the later steps leading to the formation of this compound from tabersonine (B1681870) are less understood. Future studies will aim to identify and characterize the enzymes and regulatory factors involved in these final transformations. microbiologyjournal.org

Understanding Regulatory Networks: The expression of biosynthetic genes is tightly controlled by a complex network of transcription factors. researchgate.net Unraveling the complete regulatory cascade, including the identification of novel regulatory proteins and their interactions, will be essential for targeted metabolic engineering strategies.

Advanced Genome Editing and Synthetic Biology Applications

The advent of powerful genome editing tools, particularly CRISPR/Cas9, has opened up new avenues for the metabolic engineering of C. roseus to enhance this compound production. nih.govfrontiersin.org Concurrently, synthetic biology approaches are being employed to reconstruct the this compound biosynthetic pathway in microbial hosts, offering a promising alternative for its sustainable production. nih.govresearchgate.net

Future research in this domain will likely involve:

Targeted Genome Editing in C. roseus : CRISPR/Cas9 technology will be increasingly used to precisely modify the genome of C. roseus. This includes knocking out competing pathways to redirect metabolic flux towards this compound, as well as overexpressing key biosynthetic genes and regulatory factors to boost its accumulation. nih.govnih.gov

Reconstruction of Biosynthetic Pathways in Microbial Hosts : Synthetic biology efforts will continue to focus on engineering microorganisms like Saccharomyces cerevisiae to produce this compound de novo. nih.govresearchgate.net This involves the heterologous expression of the entire biosynthetic pathway, optimization of enzyme activities, and balancing of metabolic fluxes within the microbial chassis. rsc.org

Development of Novel Biocatalysts : Protein engineering and directed evolution techniques will be employed to improve the efficiency and substrate specificity of key biosynthetic enzymes. This could lead to the creation of novel biocatalysts with enhanced performance for use in both in planta and microbial production systems.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound biosynthesis requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchhub.combiorxiv.orgnih.gov This multi-omics approach provides a system-level view of the complex biological processes underlying alkaloid production in C. roseus. mdpi.com

Future research will focus on:

Integrated Multi-Omics Analysis : The simultaneous analysis of the genome, transcriptome, proteome, and metabolome of C. roseus under different developmental stages and environmental conditions will provide a comprehensive picture of the regulatory networks governing this compound biosynthesis. researchhub.commdpi.com High-quality genome assemblies will serve as a crucial foundation for these integrative studies. nih.gov

Single-Cell Omics : Advances in single-cell technologies will enable the dissection of the spatial and temporal regulation of the biosynthetic pathway at an unprecedented resolution. researchhub.comnih.gov Single-cell transcriptomics and metabolomics will help to identify the specific cell types involved in the synthesis and accumulation of this compound and its precursors. researchhub.com

Predictive Modeling : The vast datasets generated from multi-omics studies will be used to develop computational models that can predict metabolic fluxes and identify key bottlenecks in the this compound biosynthetic pathway. mdpi.com These models will be invaluable for guiding metabolic engineering strategies.

Development of Novel Research Tools and Methodologies

The development of innovative research tools and methodologies is paramount to overcoming the existing challenges in this compound research. These tools will enable a more precise and efficient investigation of the biosynthetic pathway and its regulation.

Future advancements are expected in the following areas:

High-Resolution Genome Sequencing and Assembly : The availability of a high-quality, chromosome-scale genome assembly for C. roseus is fundamental for identifying biosynthetic gene clusters and understanding their regulation. researchhub.comnih.gov Continuous improvements in sequencing technologies will facilitate the generation of even more complete and accurate genome assemblies.

Advanced Imaging Techniques : High-resolution imaging techniques, such as fluorescence microscopy and mass spectrometry imaging, will be instrumental in visualizing the subcellular localization of enzymes and metabolites in the biosynthetic pathway. This will provide crucial insights into the spatial organization of this compound production.

Development of Biosensors : The creation of genetically encoded nanosensors will allow for the real-time, in vivo monitoring of this compound and its precursors within living cells. mdpi.com These biosensors will be powerful tools for studying the dynamics of the biosynthetic pathway and for high-throughput screening of engineered cell lines with improved production capabilities.

Nanocarrier-based Gene Delivery : Novel gene delivery methods, such as the use of green-synthesized superparamagnetic iron oxide nanoparticles, are being developed for the efficient transformation of C. roseus. nih.gov These nanotechnology-based approaches offer promising alternatives to conventional genetic engineering methods.

Q & A

Q. Q1. What spectroscopic and chromatographic methods are optimal for identifying Catharanthamine in plant extracts?

To confirm the presence of this compound, combine High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) for precise separation and structural elucidation. Use Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H and 13C NMR) to resolve stereochemistry and verify purity . Calibrate instruments using authenticated standards, and validate reproducibility across ≥3 independent replicates.

Q. Q2. How can researchers design experiments to quantify this compound yield in Catharanthus roseus under varying growth conditions?

Adopt a controlled factorial design , varying parameters like light intensity, nutrient availability, and soil pH. Use HPLC for quantification, normalizing data against plant biomass. Include negative controls (e.g., solvent-only extracts) and apply ANOVA to assess significance (p < 0.05) . Document environmental variables (e.g., humidity, temperature) to contextualize yield fluctuations .

Q. Q3. What are the ethical considerations when collecting plant samples for this compound research?

Obtain permits for plant collection under the Nagoya Protocol and local biodiversity regulations. For field studies, ensure minimal ecological disruption and preserve voucher specimens in herbaria. Disclose compliance in the Methods section, including institutional review board approvals .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s bioactivity across studies be resolved?

Conduct a systematic review to identify confounding variables (e.g., extraction solvents, cell-line specificity). Perform dose-response assays under standardized conditions and apply meta-analysis to reconcile discrepancies. For in vitro studies, report cell viability assays (e.g., MTT) alongside positive controls (e.g., vincristine) .

Q. Q5. What computational strategies predict this compound’s interaction with microtubule proteins?

Use molecular docking simulations (e.g., AutoDock Vina) with crystallographic data of β-tubulin (PDB ID: 1SA0). Validate predictions via competitive binding assays with fluorescently labeled taxol. Compare binding affinities (Kd values) with known vinca alkaloids and assess statistical significance using t-tests .

Q. Q6. How should researchers optimize this compound’s synthetic pathway to improve scalability?

Apply Design of Experiments (DoE) to test catalysts, solvents, and reaction temperatures. Monitor intermediates via LC-MS and optimize enantiomeric excess using chiral chromatography. Compare yields against biosynthetic pathways (e.g., precursor feeding in C. roseus cell cultures) .

Methodological Challenges

Q. Q7. What statistical approaches are appropriate for analyzing time-series data in this compound biosynthesis studies?

Use mixed-effects models to account for temporal autocorrelation and biological variability. For gene expression data (e.g., RNA-seq), apply false discovery rate (FDR) corrections. Report confidence intervals for metabolite concentrations .

Q. Q8. How can researchers validate the specificity of antibodies used in this compound immunolocalization studies?

Perform Western blotting with protein extracts from this compound-rich tissues and knockout mutants. Include pre-adsorption controls (antibody + excess antigen) to confirm signal loss. Use confocal microscopy with fluorophore-conjugated secondary antibodies and quantify colocalization with organelle markers .

Data Interpretation and Reporting

Q. Q9. What criteria distinguish artefactual peaks from genuine this compound derivatives in LC-MS datasets?

Compare fragmentation patterns (MS/MS) with reference libraries (e.g., GNPS, MassBank). Use isotope ratio analysis to rule out adducts. Re-inject samples under modified chromatographic conditions (e.g., altered pH) to confirm peak consistency .

Q. Q10. How should conflicting hypotheses about this compound’s ecological role be evaluated?

Design multidisciplinary experiments integrating chemical ecology and transcriptomics. Test herbivore feeding deterrence in bioassays and correlate with this compound concentrations. Use RNAi silencing of biosynthetic genes to assess phenotypic changes in plant-insect interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.